N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide
Overview
Description
N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is commonly referred to as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Mechanism of Action
BCTC acts as a selective antagonist of N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide, which is a receptor that is involved in the sensation of pain, heat, and inflammation. By blocking this receptor, BCTC reduces the perception of pain and inflammation.
Biochemical and physiological effects:
BCTC has been shown to have several biochemical and physiological effects. It has been shown to reduce pain perception, reduce inflammation, and improve motor function in animal models of neuropathic pain. Additionally, BCTC has been shown to reduce the release of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
BCTC has several advantages for lab experiments. It is a potent and selective antagonist of N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide, which makes it an ideal tool for studying the role of this receptor in pain perception and inflammation. However, BCTC has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on BCTC. One area of research is the development of more potent and selective N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide antagonists. Another area of research is the use of BCTC for the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, the mechanisms underlying the anti-inflammatory effects of BCTC are not well understood and warrant further investigation.
Scientific Research Applications
BCTC has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a pain reliever. N-(sec-butyl)-N'-cyclopentyl-N-(3-phenylprop-2-yn-1-yl)succinamide is a receptor that is involved in the sensation of pain, and BCTC has been shown to block this receptor, thereby reducing pain perception.
properties
IUPAC Name |
N'-butan-2-yl-N-cyclopentyl-N'-(3-phenylprop-2-ynyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-3-18(2)24(17-9-12-19-10-5-4-6-11-19)22(26)16-15-21(25)23-20-13-7-8-14-20/h4-6,10-11,18,20H,3,7-8,13-17H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESOPDOLIOZIAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC#CC1=CC=CC=C1)C(=O)CCC(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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